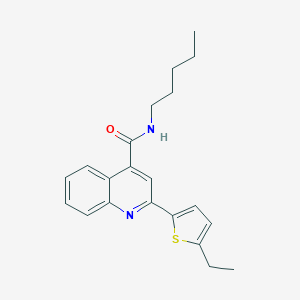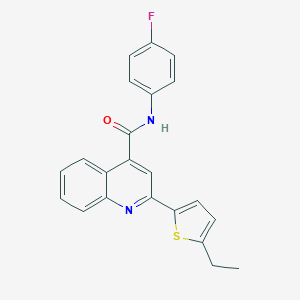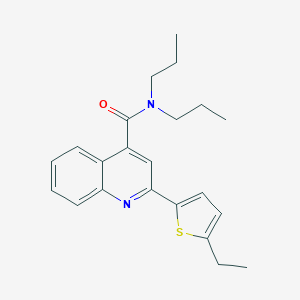![molecular formula C34H30Cl2N6O3 B455279 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DIMETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B455279.png)
1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DIMETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DIMETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, heterocycles, and functional groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indazole and pyrrolo[3,4-d][1,2,3]triazole cores, followed by the introduction of the chlorobenzylidene and chlorophenyl groups. Typical reaction conditions might include:
Cyclization reactions: to form the indazole and triazole rings.
Aldol condensation: to introduce the benzylidene group.
Substitution reactions: to attach the chlorophenyl groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include:
Catalysis: to improve reaction efficiency.
Flow chemistry: for continuous production.
Green chemistry principles: to reduce waste and use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting the indazole or triazole rings to their corresponding oxides.
Reduction: Reducing the benzylidene group to a benzyl group.
Substitution: Halogen substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like N-bromosuccinimide.
Major Products
Oxidized derivatives: With additional oxygen atoms.
Reduced derivatives: With hydrogen atoms added.
Substituted derivatives: With different halogen atoms or other substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Materials science: In the development of organic semiconductors.
Biology
Enzyme inhibition: Potential as an inhibitor of specific enzymes.
Receptor binding: Interaction with biological receptors.
Medicine
Drug development: As a lead compound for developing new pharmaceuticals.
Diagnostics: In the design of diagnostic agents.
Industry
Polymer science: As a monomer or additive in polymer synthesis.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. This might involve:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cell membrane properties: Affecting cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole derivatives: Known for their biological activity.
Triazole derivatives: Common in pharmaceuticals.
Chlorobenzylidene compounds: Used in various chemical applications.
Uniqueness
This compound’s unique combination of functional groups and ring systems may confer distinct properties, such as:
Enhanced biological activity: Due to multiple interaction sites.
Unique chemical reactivity: Allowing for diverse chemical transformations.
Eigenschaften
Molekularformel |
C34H30Cl2N6O3 |
|---|---|
Molekulargewicht |
641.5g/mol |
IUPAC-Name |
3-[2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C34H30Cl2N6O3/c1-19-5-3-6-20(2)30(19)41-33(44)29-32(34(41)45)40(39-37-29)18-27(43)42-31(22-11-15-25(36)16-12-22)26-8-4-7-23(28(26)38-42)17-21-9-13-24(35)14-10-21/h3,5-6,9-17,26,29,31-32H,4,7-8,18H2,1-2H3/b23-17+ |
InChI-Schlüssel |
LDWDFHQKHFRKGA-HAVVHWLPSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)Cl)/C5=N4)C7=CC=C(C=C7)Cl |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Cl)C5=N4)C7=CC=C(C=C7)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Cl)C5=N4)C7=CC=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455197.png)
![Ethyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455198.png)
![propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B455199.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455203.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B455205.png)
![Ethyl 4-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B455209.png)
![3-({5-Methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B455211.png)
![methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B455212.png)
![Methyl 5-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B455213.png)

![Methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B455215.png)
methanone](/img/structure/B455217.png)
